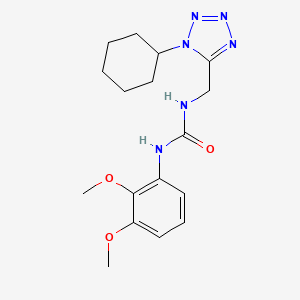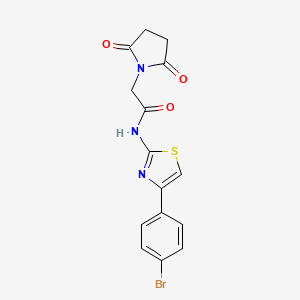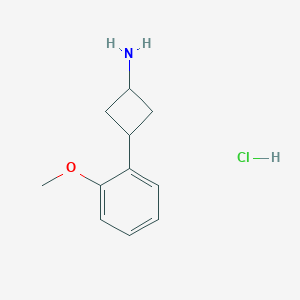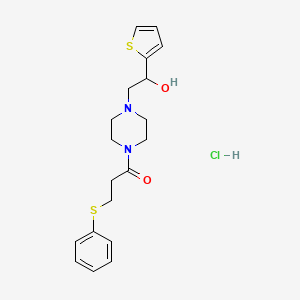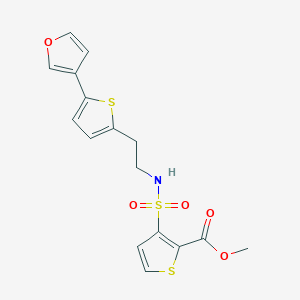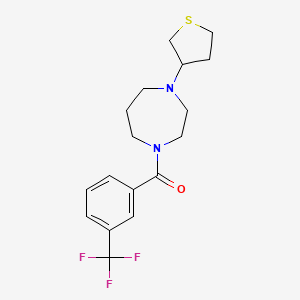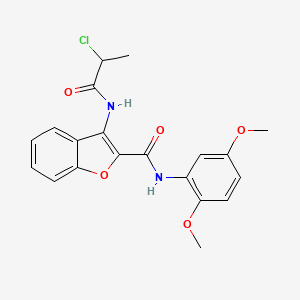
3-(2-chloropropanamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chloropropanamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide, also known as PFBF, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in drug development.
作用機序
The mechanism of action of 3-(2-chloropropanamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation and neurodegeneration. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, this compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which are mechanisms of programmed cell death. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects and may help to prevent the death of neurons in the brain.
実験室実験の利点と制限
One advantage of 3-(2-chloropropanamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide for lab experiments is its potent cytotoxic effects against cancer cells, which make it a promising candidate for the development of anticancer drugs. Additionally, this compound has been shown to have neuroprotective effects, which make it a promising candidate for the development of drugs for the treatment of neurodegenerative diseases. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for research on 3-(2-chloropropanamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide. One area of research is the development of this compound derivatives with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways involved in cancer cell proliferation and neurodegeneration. Finally, there is a need for preclinical studies to determine the safety and efficacy of this compound in animal models before it can be considered for clinical trials in humans.
合成法
The synthesis of 3-(2-chloropropanamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide is a multistep process that involves the reaction of 2,5-dimethoxybenzaldehyde with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)-5-methoxybenzaldehyde. This compound is then reacted with 2-aminobenzofuran to form this compound.
科学的研究の応用
3-(2-chloropropanamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide has been shown to have potential applications in drug development, particularly in the treatment of cancer and neurodegenerative diseases. Studies have shown that this compound exhibits potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
3-(2-chloropropanoylamino)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5/c1-11(21)19(24)23-17-13-6-4-5-7-15(13)28-18(17)20(25)22-14-10-12(26-2)8-9-16(14)27-3/h4-11H,1-3H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWLSAVLNIPTRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=C(C=CC(=C3)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

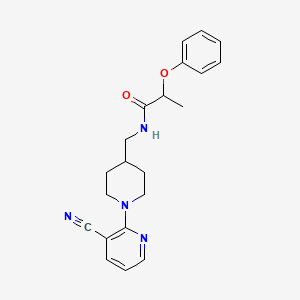

![1-(3-Chlorophenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2900853.png)
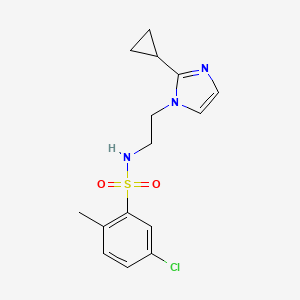
![(1R,5S)-8-(benzylsulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2900856.png)
